Product packaging for 4-Cyclopentyl-6-methylpyridazin-3-amine(Cat. No.:CAS No. 912331-92-1)

4-Cyclopentyl-6-methylpyridazin-3-amine

Cat. No.: B14758309
CAS No.: 912331-92-1
M. Wt: 177.25 g/mol
InChI Key: FIWMZRLWMYBHFX-UHFFFAOYSA-N
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Description

Overview of the Pyridazine (B1198779) Heterocycle in Chemical Sciences

Pyridazine is a six-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. wikipedia.org This arrangement of heteroatoms distinguishes it from its isomers, pyrimidine (B1678525) and pyrazine, and imparts a unique set of properties that have made it an attractive scaffold in medicinal chemistry and materials science. nih.govliberty.edu Although relatively rare in nature, synthetic pyridazine derivatives have demonstrated a wide spectrum of biological activities, leading to intensive research in recent decades. wikipedia.org The pyridazine ring is considered an advantageous substitute for other aromatic systems, like the phenyl ring, offering a less lipophilic and more polar alternative in drug design. nih.gov

The pyridazine ring is a planar, aromatic system conforming to Hückel's rule. liberty.edu The two adjacent nitrogen atoms significantly influence its electronic properties. They exert a strong electron-withdrawing inductive effect, which makes the pyridazine ring electron-deficient. This electron deficiency is a key characteristic that modulates the properties of any substituents attached to the carbon atoms of the ring. nih.gov

One of the most notable electronic features of pyridazine is its large dipole moment, which is a consequence of the adjacent, electronegative nitrogen atoms. nih.gov This high dipole moment can facilitate π-π stacking interactions with biological targets. Furthermore, the lone pairs of electrons on the nitrogen atoms make the pyridazine ring a robust hydrogen bond acceptor, a critical feature for molecular recognition and drug-target interactions. nih.govnih.gov Despite the presence of two nitrogen atoms, pyridazine is characterized by weak basicity. nih.gov

Table 1: Physicochemical Properties of Pyridazine
PropertyValueReference
Chemical FormulaC₄H₄N₂ wikipedia.org
Molar Mass80.090 g·mol⁻¹ wikipedia.org
AppearanceColorless liquid wikipedia.org
Density1.107 g/cm³ wikipedia.org
Melting Point-8 °C (18 °F; 265 K) wikipedia.org
Boiling Point208 °C (406 °F; 481 K) wikipedia.org
Solubility in WaterMiscible wikipedia.org

The history of pyridazine chemistry begins with the seminal work of German chemist Emil Fischer. In 1886, during his investigations into the synthesis of indoles, Fischer prepared the first pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.orgwikipedia.org Fischer's discovery of phenylhydrazine and its reactions with carbonyl compounds to form hydrazones was a critical step that enabled much of his work on both sugars and heterocycles. nobelprize.orgukrbiochemjournal.org

Despite this early discovery, pyridazine chemistry remained relatively unexplored for many years, overshadowed by other heterocycles like pyrimidines. nih.gov A significant milestone was the development of pyridazine-based drugs in the mid-20th century, such as the antihypertensive agent Hydralazine. researchgate.net A notable compound, Minaprine, an atypical antidepressant, was approved in France in 1972, further demonstrating the therapeutic potential of the pyridazine core, specifically the 3-aminopyridazine (B1208633) variant. nih.gov However, a broader appreciation for the pyridazine heterocycle in drug discovery is a more recent phenomenon, spurred by the recognition of its valuable physicochemical properties. nih.gov This modern interest is exemplified by the recent FDA approvals of Relugolix and Deucravacitinib, both of which are based on the 3-aminopyridazine scaffold. nih.govnih.gov

Table 2: Key Milestones in Pyridazine Research
YearMilestoneKey Figure/CompoundReference
1886First synthesis of a pyridazine derivativeEmil Fischer wikipedia.org
1953FDA approval of Hydralazine (a related phthalazine (B143731) derivative)Hydralazine nih.gov
1972Approval of Minaprine in FranceMinaprine nih.gov
2019FDA approval of RelugolixRelugolix nih.gov
2022FDA approval of DeucravacitinibDeucravacitinib nih.gov

Elucidation of the Research Niche for 4-Cyclopentyl-6-methylpyridazin-3-amine within Pyridazine Derivatives

While specific research on this compound is not extensively documented in publicly available literature, its potential research niche can be inferred from a structure-activity relationship (SAR) analysis of its constituent parts. The molecule combines three key structural features: the 3-aminopyridazine core, a cyclopentyl group at the 4-position, and a methyl group at the 6-position.

The inclusion of cycloalkyl groups, such as cyclopentyl, is a common strategy in medicinal chemistry to modulate a compound's properties. fiveable.me The cyclopentyl group can increase lipophilicity, which may influence membrane permeability, and its rigid, three-dimensional structure can provide conformational constraint. fiveable.menih.gov This can lead to enhanced binding affinity and selectivity by orienting other functional groups for optimal interaction with a biological target or by fitting into specific hydrophobic pockets within a receptor or enzyme active site. nih.gov For instance, the compound 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile was identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), highlighting the utility of the cyclopentyl moiety in kinase inhibitor design. nih.gov

The substitution pattern on the pyridazine ring is critical for determining biological activity. SAR studies on analogues of Minaprine revealed that substituents at the 4-position of the pyridazine ring were crucial for modulating serotonergic activity, whereas the group at the 6-position influenced dopaminergic activity. nih.gov This precedent suggests that the specific arrangement in this compound—with the bulky, lipophilic cyclopentyl group at C4 and the small methyl group at C6—would precisely define its pharmacological profile. This substitution pattern creates a unique chemical entity likely to be explored for its potential as a selective modulator of enzymes, such as kinases, or receptors within the central nervous system.

Rationale for Investigating the 3-Aminopyridazine Scaffold

There is a strong and well-established rationale for investigating the 3-aminopyridazine scaffold in drug discovery. This particular arrangement is considered a privileged structural element, as evidenced by its presence in all three approved drugs that feature a monocyclic pyridazine ring: Minaprine, Relugolix, and Deucravacitinib. nih.gov This repeated success underscores the scaffold's ability to serve as a robust platform for developing therapeutic agents against diverse biological targets.

The primary amine at the 3-position is a key functional group. Its location adjacent to a ring nitrogen, and on an electron-deficient ring, modulates its chemical properties. The amino group can act as a crucial hydrogen bond donor, forming key interactions that anchor the molecule within a target's binding site. nih.gov This is particularly important in the design of kinase inhibitors, where hydrogen bonds with the hinge region of the kinase domain are often essential for potent activity. nih.gov The 3-aminopyridazine structure provides a versatile foundation that can be readily functionalized at other positions on the ring (such as C4 and C6) to achieve desired potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The proven track record and favorable chemical properties of the 3-aminopyridazine scaffold make it a highly attractive starting point for the design of new generations of bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B14758309 4-Cyclopentyl-6-methylpyridazin-3-amine CAS No. 912331-92-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

912331-92-1

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

4-cyclopentyl-6-methylpyridazin-3-amine

InChI

InChI=1S/C10H15N3/c1-7-6-9(10(11)13-12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,13)

InChI Key

FIWMZRLWMYBHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)N)C2CCCC2

Origin of Product

United States

Chemical Reactivity and Derivatization of 4 Cyclopentyl 6 Methylpyridazin 3 Amine

Reactivity of the Pyridazine (B1198779) Heteroaromatic Ring

The pyridazine ring is an electron-deficient heterocycle, which significantly influences its reactivity towards both nucleophilic and electrophilic reagents. The presence of two adjacent nitrogen atoms deactivates the ring towards electrophilic attack and facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or a pre-existing leaving group.

Nucleophilic Substitution Reactions on the Pyridazine Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridazine derivatives, especially when a good leaving group is present on the ring. While there is no direct literature on 4-Cyclopentyl-6-methylpyridazin-3-amine itself, studies on analogous compounds, such as 3-amino-6-chloropyridazine (B20888), provide valuable insights. The chlorine atom at the 6-position of this analog is readily displaced by various nucleophiles.

For instance, the reaction of 3-amino-6-chloropyridazine with alkali metal alkoxides, aryloxides, or aralkoxides in a suitable solvent leads to the corresponding 3-amino-6-substituted pyridazines. google.com This suggests that if a suitable leaving group were present on the 4- or 6-position of the target molecule, it would likely undergo similar nucleophilic substitution reactions.

The general reaction can be depicted as follows:

Scheme 1: General representation of nucleophilic substitution on a 3-aminopyridazine (B1208633) derivative.

The reaction conditions for such substitutions typically involve heating the reactants in a solvent like an alcohol corresponding to the alkoxide used. google.com

Electrophilic Aromatic Substitution Pathways

The pyridazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms, which lower the electron density of the ring. libretexts.org Furthermore, the nitrogen atoms can be protonated or coordinate with Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. libretexts.org

Direct electrophilic attack on the pyridazine ring of this compound is therefore expected to be challenging. The amino group at the 3-position is an activating group and would direct electrophiles to the ortho and para positions (positions 4 and 6). However, in this specific molecule, both of these positions are already substituted. Therefore, any electrophilic substitution would likely require harsh reaction conditions and may lead to a mixture of products or reaction at the amino group instead.

To enhance the reactivity of the pyridazine ring towards electrophiles, conversion to the corresponding N-oxide can be employed. The N-oxide group is electron-donating and can activate the ring for electrophilic attack. amanote.com

Oxidation and Reduction Transformations

Oxidation: The pyridazine ring can undergo oxidation, typically at the nitrogen atoms, to form N-oxides. Studies on 3-aminopyridazine derivatives have shown that they can be oxidized to their corresponding N-oxides. amanote.com The choice of oxidizing agent and reaction conditions can influence the position of oxidation (N-1 or N-2). Common oxidizing agents for such transformations include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The amino group itself can also be susceptible to oxidation, and careful control of reaction conditions is necessary to achieve selective N-oxidation of the pyridazine ring.

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of heteroaromatic rings. The conditions required for the reduction of the pyridazine ring in this compound would likely depend on the catalyst, pressure, and temperature used. Reductive ring cleavage of the N-N bond in the pyridazine ring can also occur under certain reductive conditions, leading to the formation of diaminobutane derivatives. For instance, the reduction of dinitrobipyridyl compounds, which upon cyclization form a pyridazine ring, can lead to the opening of the pyridazine ring to form diamines. rsc.org

Transformations Involving the 3-Amino Functionality

The 3-amino group in this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as N-alkylation, N-acylation, condensation, and cycloaddition.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The amino group can be alkylated using various alkylating agents such as alkyl halides or through reductive amination. While direct alkylation with alkyl halides can sometimes lead to overalkylation, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) offers a more controlled method for mono-alkylation. Studies on 3-aminopyridines have demonstrated successful N-alkylation. rsc.org

N-Acylation: The 3-amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. A patent describes the acylation of 3-amino-6-n-hexoxypyridazine with p-acetylsulfanilyl chloride in pyridine (B92270) to yield the corresponding sulfonamide. google.com This indicates that the amino group of this compound would be expected to react similarly with a variety of acylating agents.

Scheme 2: General representation of N-acylation of a 3-aminopyridazine derivative.

The following table summarizes representative N-acylation reactions of a 3-amino-6-substituted pyridazine derivative as described in the literature. google.com

Reactant 1Reactant 2Product
3-amino-6-methoxypyridazinep-acetylsulfanilyl chloride3-(N-acetylsulfanilamido)-6-methoxypyridazine
3-amino-6-n-hexoxypyridazinep-acetylsulfanilyl chloride3-(N-acetylsulfanilamido)-6-n-hexoxypyridazine

Condensation and Cycloaddition Reactions of the Amine

Condensation Reactions: The primary amino group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are typically catalyzed by an acid or a base and involve the elimination of a water molecule. youtube.com

Furthermore, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings. For example, 3-aminopyridazine derivatives have been shown to react with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate in refluxing acetic acid to yield substituted 4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org This type of reaction involves an initial condensation followed by an intramolecular cyclization.

The following table presents examples of condensation reactions involving 3-aminopyridazine derivatives. semanticscholar.org

3-Aminopyridazine DerivativeReagentProduct
3-Amino-6-chloropyridazineMethyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate3-Benzyloxycarbonylamino-7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one
3-Amino-6-phenylpyridazineMethyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate3-Benzyloxycarbonylamino-7-phenyl-4H-pyrimido[1,2-b]pyridazin-4-one
3-Amino-6-methylpyridazineMethyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate3-Benzyloxycarbonylamino-7-methyl-4H-pyrimido[1,2-b]pyridazin-4-one

Cycloaddition Reactions: While less common for simple amines, the 3-amino group, after conversion to a suitable intermediate, could potentially participate in cycloaddition reactions. For instance, diazotization of the amino group to form a diazonium salt, followed by reaction with a suitable diene or dipolarophile, could lead to the formation of fused heterocyclic systems. The diazotization of 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones (formed from the condensation of 3-aminopyridazines) has been reported to yield stable diazonium salts, which can then undergo further transformations. semanticscholar.org

Additionally, the pyridazine ring itself can participate in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), where it can act as the diene component. The presence of the amino and alkyl groups would influence the reactivity and regioselectivity of such reactions.

Chemical Modifications of the Cyclopentyl Substituent

Detailed research findings on the chemical modification of the cyclopentyl group in this compound are not present in the reviewed scientific literature. Generally, alkyl substituents on heterocyclic rings can undergo a variety of transformations, depending on the reaction conditions and the electronic nature of the heterocyclic core. Potential, though unconfirmed, reactions for the cyclopentyl group could include:

Oxidation: Under strong oxidizing conditions, the cyclopentyl ring could potentially be opened or functionalized with hydroxyl or keto groups. The benzylic-like position adjacent to the pyridazine ring would be the most likely site for initial oxidation.

Halogenation: Free-radical halogenation could introduce halogen atoms onto the cyclopentyl ring, creating intermediates for further synthetic transformations.

It is crucial to emphasize that these are general principles of organic chemistry, and their applicability to this compound has not been experimentally verified or reported.

Table 1: Hypothetical Chemical Modifications of the Cyclopentyl Substituent

Reaction Type Potential Reagents Hypothetical Product
Oxidation KMnO4, O2/catalyst Hydroxylated or ring-opened products

Note: The reactions and products in this table are hypothetical and not based on published data for this compound.

Reactions at the Methyl Group

Similar to the cyclopentyl substituent, specific studies on the chemical reactions at the methyl group of this compound are absent from the available literature. The methyl group on a pyridazine ring is generally less reactive than a methyl group on a pyridine or pyrimidine (B1678525) ring due to the electron-withdrawing nature of the adjacent nitrogen atoms. However, some reactions could potentially be induced under specific conditions:

Condensation Reactions: The methyl group could potentially undergo condensation reactions with activated aldehydes or ketones in the presence of a strong base to form vinyl-substituted pyridazine derivatives. The acidity of the methyl protons would be a critical factor for such reactions.

Oxidation: Strong oxidizing agents might convert the methyl group into a carboxylic acid, although this would likely require harsh conditions that could also affect other parts of the molecule.

Halogenation: Free-radical halogenation at the methyl group is a plausible transformation, leading to halomethyl-pyridazine intermediates that are versatile for further derivatization.

These potential reactions are based on the general reactivity of methyl groups on heterocyclic systems and have not been specifically documented for this compound.

Table 2: Hypothetical Reactions at the Methyl Group

Reaction Type Potential Reagents Hypothetical Product
Condensation Aldehyde/Ketone, Strong Base Vinylpyridazine derivatives
Oxidation Strong Oxidizing Agents 4-Cyclopentyl-3-amino-pyridazine-6-carboxylic acid

Note: The reactions and products in this table are hypothetical and not based on published data for this compound.

Spectroscopic and Structural Characterization of 4 Cyclopentyl 6 Methylpyridazin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of 4-Cyclopentyl-6-methylpyridazin-3-amine would be expected to show distinct signals corresponding to the protons of the cyclopentyl group, the methyl group, the pyridazine (B1198779) ring, and the amine group. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would be instrumental in confirming the connectivity of the molecule.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide complementary information by revealing the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aliphatic, aromatic, attached to a heteroatom).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. An electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule into smaller, charged fragments, would provide valuable information about the stability of different parts of the molecule and help to confirm the presence of the cyclopentyl and methylpyridazin-amine moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. For instance, N-H stretching vibrations from the amine group would likely appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the cyclopentyl and methyl groups would be observed around 2850-3000 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the pyridazine ring would also be present at specific frequencies.

Theoretical and Computational Chemistry Studies of 4 Cyclopentyl 6 Methylpyridazin 3 Amine

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. mdpi.com For 4-Cyclopentyl-6-methylpyridazin-3-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Furthermore, DFT provides insights into the electronic structure through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -1.2 eV Electron-accepting capability
HOMO-LUMO Gap 5.3 eV Chemical reactivity and stability

Note: The data in this table is illustrative and not based on actual experimental or computational results.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP map uses a color scale to indicate different potential values: red regions represent areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). Green and yellow areas represent intermediate potentials. For this compound, an MEP map would likely show the nitrogen atoms of the pyridazine (B1198779) ring and the amine group as regions of negative potential, making them susceptible to electrophilic attack.

Conformational Landscape Analysis via Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has a rotatable cyclopentyl group, MD simulations can be used to explore its conformational landscape. nih.gov By simulating the molecule's motion over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, such as proteins. mdpi.com

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry can be used to predict the chemical reactivity of a molecule and to explore potential reaction pathways. Global descriptor parameters like electronegativity, chemical hardness, and global softness can be calculated from the HOMO and LUMO energies to quantify reactivity. mdpi.com Furthermore, computational methods can model the transition states of chemical reactions, allowing for the calculation of activation energies and reaction rates. This can help in understanding the molecule's stability and its potential to undergo various chemical transformations.

Computational Modeling of Intermolecular Interactions

Understanding how a molecule interacts with other molecules is key to predicting its physical properties and biological activity. Computational modeling can be used to study intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. For this compound, these models could predict how it might bind to a biological receptor or how it self-assembles in a solid state.

Structure Activity Relationship Sar Studies of 4 Cyclopentyl 6 Methylpyridazin 3 Amine and Its Analogs

Methodologies for SAR Derivation in Pyridazine (B1198779) Series

The derivation of SAR for pyridazine series involves a combination of chemical synthesis and biological testing, augmented by computational techniques. A primary methodology is the systematic modification of the lead compound. nih.gov For a compound like 4-Cyclopentyl-6-methylpyridazin-3-amine, this involves synthesizing analogs where each component—the cyclopentyl ring, the methyl group, and the amino group—is altered, replaced, or repositioned. For instance, the cyclopentyl group might be replaced with other cycloalkanes or acyclic alkyl groups to probe steric and lipophilic requirements.

Key methodologies employed include:

Systematic Analog Synthesis: Creating a library of related compounds to test how structural changes affect activity. This can involve altering substituent size, lipophilicity, and electronic properties. nih.govmdpi.com

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. For example, the pyridazine ring itself can be a bioisosteric replacement for other heterocycles like thiadiazoles. nih.gov

Computational Modeling: Utilizing techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics to predict the activity of unsynthesized compounds and to understand the molecular basis of their action. nih.govmdpi.com

3D-QSAR: Advanced computational methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models that correlate the steric and electrostatic fields of molecules with their biological activity. tcmsp-e.com These models provide visual representations in the form of contour maps, guiding the design of more potent analogs. tcmsp-e.com

These methodologies allow researchers to build a comprehensive picture of the pharmacophore, defining the essential structural features required for bioactivity and the tolerable and beneficial regions for substitution. mdpi.com

Influence of the Cyclopentyl Moiety on Molecular Recognition and Binding

The cyclopentyl group at the 4-position of the pyridazine ring is expected to play a significant role in molecular recognition, primarily through hydrophobic and steric interactions. The nature of this substituent can critically influence how the molecule fits into the binding pocket of its biological target.

Hydrophobic Interactions: The non-polar, lipophilic nature of the cyclopentyl group allows it to occupy and interact favorably with hydrophobic pockets within a protein's binding site. The extent of this interaction often correlates with binding affinity. SAR studies on related heterocyclic compounds have shown that hydrophobic properties of certain substituents are a controlling factor in their activity. nih.gov

Steric Bulk and Shape: The size and shape of the cyclopentyl group are crucial for achieving optimal complementarity with the target's binding site. Its defined conformation, compared to a flexible acyclic chain of similar size, can be advantageous for locking the molecule into a bioactive conformation. However, if the pocket is too small, this bulky group could introduce steric hindrance, reducing or abolishing activity. In many SAR studies, smaller cycloalkanes or shorter alkyl chains lead to better activity due to steric sensitivity at the binding site. nih.gov

The table below illustrates hypothetical SAR data for modifications at the 4-position, based on common findings in medicinal chemistry where both lipophilicity and steric bulk are being optimized.

Compound R4-Substituent Relative Potency Rationale for Change in Potency
Parent Cyclopentyl1.0Baseline potency with a balance of lipophilicity and size.
Analog 1 Cyclohexyl0.7Increased steric bulk may lead to a suboptimal fit in the binding pocket.
Analog 2 Cyclopropyl1.5Smaller ring may fit better into a sterically constrained hydrophobic pocket.
Analog 3 Isopropyl1.2Acyclic group provides flexibility, potentially allowing better adaptation to the pocket.
Analog 4 Phenyl0.3Introduction of a flat, aromatic ring may alter binding mode and introduce unfavorable steric or electronic interactions compared to the cycloalkyl group.

Impact of the Methyl Group on Ligand-Target Interactions

The addition of a methyl group can have a profound and often context-dependent effect on a ligand's binding affinity and biological activity. nih.govacs.org For the this compound scaffold, the methyl group at the 6-position can influence interactions in several ways:

Hydrophobic Interactions: Similar to the cyclopentyl group, the methyl group can engage in favorable hydrophobic interactions if it is positioned correctly within a non-polar region of the binding site. The burial of a methyl group in a hydrophobic pocket can significantly enhance binding affinity. acs.org

Conformational Effects: A methyl group, particularly when placed ortho to another substituent, can induce a specific torsional angle in the molecule. nih.gov This conformational restriction can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. nih.gov

Steric Hindrance: Conversely, if the methyl group is too close to the protein backbone or another functional group, it can cause steric clashes, which would be detrimental to binding. nih.gov

A literature analysis of over 2000 cases of adding a methyl group to a lead compound found that an activity boost of ten-fold or more occurs with a frequency of 8%. nih.gov This highlights the potential for significant potency gains through strategic methylation.

Critical Role of the 3-Amino Functionality in Bioactivity

The 3-amino group is a common and often critical feature in bioactive pyridazine-containing molecules. nih.gov Several approved drugs, including the former antidepressant Minaprine and the GnRH receptor antagonist Relugolix, are based on a 3-aminopyridazine (B1208633) core. nih.gov This functionality is crucial for establishing key interactions with the biological target.

The primary role of the amino group is to act as a hydrogen bond donor. The N-H moieties can form strong, directional hydrogen bonds with acceptor atoms (like oxygen or nitrogen) on amino acid residues such as aspartate, glutamate, or asparagine, or with the backbone carbonyls of the protein target. nih.gov These interactions are often essential for anchoring the ligand in the correct orientation within the binding site, contributing significantly to binding affinity and specificity.

The table below summarizes the importance of the 3-amino group by comparing it with other functional groups, a common strategy in SAR studies. rsc.org

Compound C3-Substituent Hydrogen Bonding Relative Activity
Parent -NH₂ (Amino)Donor1.0
Analog 5 -OH (Hydroxy)Donor/Acceptor0.6
Analog 6 -CH₃ (Methyl)None<0.01
Analog 7 -H (Hydrogen)None<0.01
Analog 8 -NH(CH₃) (Methylamino)Donor0.8

The data clearly indicates that removal of the hydrogen bond donating capability by replacing the amino group with a methyl group or hydrogen leads to a near-complete loss of activity, confirming the critical nature of this functionality.

Scaffold Hopping and Hybridization Approaches in Pyridazine Drug Design

Scaffold hopping and molecular hybridization are advanced drug design strategies used to discover novel chemotypes with improved properties. nih.govrsc.org The pyridazine ring is frequently used in these approaches due to its favorable physicochemical properties. nih.gov

Scaffold Hopping: This technique involves replacing the core molecular framework (scaffold) of a known active compound with a different, isofunctional scaffold. The goal is to identify novel patentable structures, improve potency, or overcome issues like poor pharmacokinetics or toxicity. For example, a pyrazole (B372694) ring in a known inhibitor might be expanded to a pyridazine ring to explore new interaction space and chemical properties. nih.govacs.org

Molecular Hybridization: This strategy involves combining two or more pharmacophoric elements from different bioactive molecules into a single new molecule. nih.gov The aim is to create a hybrid compound that retains or combines the desired activities of the parent molecules. A study involving 3,6-disubstituted pyridazine derivatives utilized hybridization by combining the pyridazine core, known for its anticancer effects, with a 4-fluorophenyl group from a known JNK1 inhibitor to create new potential anticancer agents. nih.govacs.org

These approaches have been successfully applied to the pyridazine series to generate novel compounds with diverse biological activities, including anticancer and anti-inflammatory effects. nih.govmdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Modes

Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for elucidating the binding modes of ligands and understanding SAR at an atomic level. mdpi.comnih.govimpactfactor.org

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For pyridazine derivatives, docking studies can reveal how the cyclopentyl group fits into a hydrophobic pocket and how the 3-amino group forms specific hydrogen bonds with key residues. nih.gov The results are often scored based on binding energy to rank different analogs and prioritize them for synthesis. mdpi.com For example, docking studies on various heterocyclic compounds against the main protease of SARS-CoV-2 were used to predict binding energy and identify the most promising inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. impactfactor.org Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode and the key interactions. nih.gov It helps to understand the thermodynamic properties of binding and can reveal conformational changes in both the ligand and the protein upon complex formation. mdpi.com These simulations are crucial for validating docking results and gaining a more accurate picture of the ligand-target interactions. impactfactor.org

The combination of docking and MD simulations provides a powerful platform for rational drug design, allowing researchers to visualize and analyze interactions that are critical for biological activity. tcmsp-e.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.orglibretexts.org It is a cornerstone of modern drug discovery for predicting the activity of new chemical entities. jocpr.com

In a QSAR study, the chemical structures are represented by numerical values called molecular descriptors. These descriptors can quantify various physicochemical properties, such as:

Lipophilicity: (e.g., logP)

Electronic properties: (e.g., atomic charges, dipole moment)

Steric properties: (e.g., molecular weight, shape indices)

Topological properties: (e.g., connectivity indices)

A mathematical model (e.g., multiple linear regression, partial least squares) is then developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values). wikipedia.org For pyridazine derivatives, QSAR models have been used to understand which properties are most important for activity. For instance, a study on imidazo[1,2-a]pyridine (B132010) derivatives found that activity correlated significantly with topological charge indices and the hydrophobic constant of certain substituents. nih.gov

A validated QSAR model can be used to:

Predict the activity of newly designed, unsynthesized compounds. jocpr.com

Guide the optimization of lead compounds by indicating which properties should be modified. jocpr.com

Provide insights into the mechanism of action by highlighting the key molecular features driving activity. nih.gov

QSAR serves as a valuable tool to streamline the drug discovery process, reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. acs.org

Stereochemical Considerations in Structure-Activity Relationships

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in determining the biological activity of a drug candidate. nih.gov For analogs of this compound, stereochemical considerations, particularly in relation to the cyclopentyl moiety and any additional chiral centers, could significantly influence their interaction with biological targets. While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry provide a framework for understanding its potential importance.

Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can differentiate between the stereoisomers of a chiral drug molecule. juniperpublishers.comnih.gov This interaction is often likened to a key fitting into a lock, where only a specific three-dimensional shape (the stereoisomer) can bind effectively to elicit a biological response. juniperpublishers.com Consequently, different stereoisomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. nih.gov

In the context of this compound analogs, the introduction of substituents on the cyclopentyl ring would create one or more chiral centers, leading to the existence of enantiomers and diastereomers. For instance, the substitution on the cyclopentyl ring could result in cis and trans diastereomers, which would hold the substituent in different spatial orientations relative to the pyridazine core. These distinct spatial arrangements can lead to significant differences in how the molecule binds to its target.

The specific orientation of the cyclopentyl group itself, even without substitution, can also be a factor. The flexibility of the cyclopentyl ring allows it to adopt various conformations, and the preferred conformation for optimal binding to a biological target may be specific. The interaction of the hydrophobic cyclopentyl group with a corresponding hydrophobic pocket in a receptor or enzyme active site is likely a key determinant of binding affinity. The precise fit and the induced conformational changes upon binding can be stereochemistry-dependent.

Generally, in drug development, when a chiral center is present, it is common to observe that one enantiomer is significantly more potent than the other. mdpi.com This highlights the importance of synthesizing and testing enantiomerically pure compounds to fully understand their structure-activity relationships. researchgate.net The synthesis of single-enantiomer drugs can lead to improved therapeutic indices, with enhanced efficacy and reduced side effects. mdpi.com

Mechanistic Investigations of 4 Cyclopentyl 6 Methylpyridazin 3 Amine in Chemical Biology

Identification and Validation of Potential Molecular Targets

No specific molecular targets for 4-Cyclopentyl-6-methylpyridazin-3-amine have been identified or validated in the reviewed literature.

Elucidation of Ligand-Target Binding Interactions and Affinities

Without identified molecular targets, there is no data on the binding interactions or affinities of this specific compound.

Characterization of Biological Pathway Modulation

The effects of this compound on biological pathways have not been characterized.

Mechanistic Studies of Enzyme Inhibition or Activation

There are no published studies detailing the inhibitory or activatory effects of this compound on specific enzymes. While some pyridazinone derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and COX-2, this data is not specific to the requested compound.

Analysis of Receptor Antagonism or Agonism

The interaction of this compound with specific receptors has not been documented. Research on related pyridazinone structures has explored histamine H3 receptor antagonism, but these findings cannot be directly attributed to this compound.

Investigation of Cellular and Subcellular Effects

Specific cellular and subcellular effects of this compound have not been reported.

Cellular Permeability and Distribution

There is no available data on the cellular permeability and distribution of this compound.

Due to the absence of specific research on "this compound," creating detailed research findings and data tables as requested would be speculative and would not meet the required standards of scientific accuracy. Further research on this specific compound is needed to elucidate its mechanistic properties.

Interaction with Biological Macromolecules (e.g., proteins, nucleic acids)

A comprehensive review of available scientific literature reveals a significant gap in the documented research concerning the specific interactions of this compound with biological macromolecules. Despite the broad interest in pyridazine (B1198779) derivatives for their diverse pharmacological activities, detailed mechanistic studies elucidating the binding of this particular compound to proteins or nucleic acids are not presently available in published research. researchgate.net

The pyridazine core is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets. nih.govresearchgate.net The unique physicochemical properties of the pyridazine ring, including its capacity for hydrogen bonding and π-π stacking interactions, often play a crucial role in its binding to macromolecular targets. nih.gov However, without specific studies on this compound, any discussion of its interaction with proteins or nucleic acids would be purely speculative.

Structure-activity relationship (SAR) studies on various series of pyridazine derivatives have been conducted to understand how different substituents on the pyridazine ring influence their biological activity. researchgate.netresearchgate.netacs.org These studies often provide insights into the types of interactions that are favorable for binding to a particular target. For instance, the introduction of lipophilic groups can enhance binding to hydrophobic pockets within a protein. acs.org The cyclopentyl and methyl groups on the target compound would be expected to influence its binding affinity and selectivity, but in the absence of experimental data, their specific contributions remain unknown.

While general information on the biological activities of pyridazine-containing compounds is available, including their potential as anticancer, anti-inflammatory, and antihypertensive agents, this information does not extend to a detailed, molecular-level understanding of the interactions for this compound. researchgate.netnih.govnih.gov

Future research, including techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, would be necessary to elucidate the specific binding modes of this compound with any potential protein or nucleic acid targets. Such studies would be invaluable in understanding its mechanism of action and for the rational design of more potent and selective derivatives.

Due to the lack of specific research data, no data tables on binding affinities, inhibition constants, or other quantitative measures of interaction can be provided at this time.

Emerging Directions and Future Perspectives in Pyridazine Research

Innovations in Synthetic Methodologies for Complex Pyridazine (B1198779) Derivatives

The development of efficient and versatile synthetic methods is paramount to exploring the chemical space of pyridazine derivatives. Recent years have witnessed a surge in innovative strategies that allow for the construction of complex and highly functionalized pyridazine cores. researchgate.net These advancements are moving away from traditional, often harsh, reaction conditions towards more sustainable and atom-economical approaches.

One of the notable innovations is the use of inverse-electron-demand Diels-Alder (iEDDA) reactions. researchgate.netrsc.org This powerful cycloaddition strategy allows for the rapid assembly of the pyridazine ring from readily available starting materials. For instance, the reaction of 1,2,4,5-tetrazines with various dienophiles provides a regioselective route to substituted pyridazines. rsc.org Another groundbreaking approach is the concept of skeletal editing, where a pyridine (B92270) ring can be directly converted into a pyridazine through a carbon-to-nitrogen atom replacement. researchgate.netchemrxiv.org This method offers a novel disconnection in retrosynthetic analysis and provides access to pyridazines from the abundant pool of pyridine-containing compounds. researchgate.net

Furthermore, metal-catalyzed cross-coupling reactions continue to be a cornerstone for the late-stage functionalization of the pyridazine scaffold. liberty.edu These methods enable the introduction of various substituents, which is crucial for fine-tuning the pharmacological properties of the lead compounds. The development of novel catalysts and reaction conditions has expanded the scope of these transformations, allowing for the synthesis of previously inaccessible derivatives. liberty.edu

These innovative synthetic methodologies pave the way for the efficient synthesis of complex molecules like 4-Cyclopentyl-6-methylpyridazin-3-amine. A plausible synthetic route could involve the condensation of a 1,4-dicarbonyl precursor with hydrazine (B178648), followed by functional group manipulations to introduce the cyclopentyl, methyl, and amine moieties. The application of modern synthetic techniques would be crucial to achieve this in a high-yielding and stereoselective manner.

Synthetic Methodology Description Key Advantages Reference(s)
Inverse-Electron-Demand Diels-Alder (iEDDA) ReactionCycloaddition reaction between an electron-deficient diene (e.g., tetrazine) and an electron-rich dienophile.High regioselectivity, mild reaction conditions, access to highly functionalized pyridazines. researchgate.netrsc.org
Skeletal EditingDirect conversion of a pyridine ring to a pyridazine ring via a carbon-to-nitrogen atom replacement.Novel retrosynthetic approach, utilizes abundant pyridine starting materials. researchgate.netchemrxiv.org
Metal-Catalyzed Cross-CouplingIntroduction of various substituents onto the pyridazine core using transition metal catalysts (e.g., Palladium, Copper).High functional group tolerance, enables late-stage functionalization, crucial for structure-activity relationship studies. liberty.edu
Aza-Diels-Alder ReactionsReaction of 1,2,3-triazines with 1-propynylamines to afford 6-aryl-pyridazin-3-amines.High yields, broad substrate scope, metal-free and neutral conditions. organic-chemistry.org

Expanding the Scope of Biological Targets for Pyridazine Scaffolds

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities. nih.govdrugbank.com Historically, pyridazine derivatives have been investigated for their cardiovascular, anti-inflammatory, and antimicrobial properties. rjptonline.orgresearchgate.net However, recent research has significantly expanded the scope of their biological targets, with a particular focus on oncology.

Pyridazine-based compounds have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. researchgate.netnih.gov The unique electronic properties of the pyridazine ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal scaffold for designing kinase inhibitors that can fit into the ATP-binding pocket of these enzymes. nih.gov For instance, several pyridazine derivatives have shown promising activity against targets like c-Jun N-terminal kinase (JNK), which is implicated in cancer cell proliferation and survival. nih.govacs.org

Beyond kinases, the therapeutic potential of pyridazines is being explored against a diverse array of other targets. These include enzymes involved in metabolic diseases, such as fatty acid binding protein 4 (FABP4), and targets in the central nervous system. mdpi.commdpi.com The structural versatility of the pyridazine core allows for the development of selective inhibitors for a wide range of proteins. mdpi.com

Pyridazine Derivative Class Biological Target Therapeutic Area Reference(s)
3,6-Disubstituted Pyridazinesc-Jun N-terminal kinase (JNK)Oncology nih.govacs.org
Pyrido[2,3-d]pyridazine-2,8-dionesCyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)Inflammation rsc.org
Pyridazin-3(2H)-onesFatty Acid Binding Protein 4 (FABP4)Metabolic Diseases mdpi.com
General Pyridazine DerivativesVarious kinases, enzymes, and receptorsOncology, Inflammation, Infectious Diseases rjptonline.orgnih.govresearchgate.net

Development of this compound as a Chemical Biology Probe

While the therapeutic potential of pyridazine derivatives is well-established, their application as chemical biology probes is an emerging area with significant promise. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. The development of potent and selective probes is crucial for target identification and validation in the early stages of drug discovery.

A compound like this compound possesses several features that could make it a valuable chemical probe. The pyridazine core can serve as a scaffold for interaction with a protein target, while the cyclopentyl and methyl groups can be modified to optimize binding affinity and selectivity. The amine group provides a convenient handle for the attachment of reporter tags, such as fluorescent dyes or affinity labels, which are essential for visualizing the probe's interaction with its target within a cell.

The development of this compound as a chemical probe would involve several steps. First, its biological target would need to be identified, potentially through screening against a panel of proteins or through computational modeling. Once a target is identified, the compound's structure would be optimized to enhance its potency and selectivity. Finally, a tagged version of the probe would be synthesized and used in cellular imaging or proteomics experiments to study the target's function and localization.

Integration of Artificial Intelligence and Machine Learning in Pyridazine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and pyridazine research is no exception. mdpi.comrroij.com These computational tools can significantly accelerate the identification and optimization of novel drug candidates by analyzing vast datasets and identifying complex structure-activity relationships that may not be apparent to human researchers. nih.govresearchgate.net

In the context of pyridazine drug discovery, AI and ML can be applied at various stages of the process. In the early stages, these algorithms can be used to screen large virtual libraries of pyridazine derivatives to identify compounds with a high probability of being active against a specific biological target. mdpi.comacs.orgnih.gov This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. mdpi.com

Furthermore, AI and ML models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyridazine derivatives. This allows for the early identification of compounds with unfavorable pharmacokinetic or safety profiles, enabling medicinal chemists to focus their efforts on more promising candidates. Generative AI models are also being developed to design novel pyridazine scaffolds with desired properties, further expanding the chemical space for drug discovery.

Collaborative and Interdisciplinary Approaches to Accelerate Pyridazine Research

The journey of a drug from the laboratory to the clinic is a long and arduous process that requires a wide range of expertise. To accelerate the pace of pyridazine research and translate promising discoveries into new therapies, collaborative and interdisciplinary approaches are essential. researchgate.net

Effective collaborations between academic research groups and pharmaceutical companies can bridge the gap between basic scientific discoveries and the development of new drugs. nih.govboehringer-ingelheim.com Academic labs often excel at target identification and the development of novel synthetic methodologies, while pharmaceutical companies have the resources and expertise to conduct preclinical and clinical development. nih.govresearchgate.net

Moreover, an interdisciplinary approach that brings together experts from different fields is crucial for tackling the complex challenges of drug discovery. nih.gov For example, the development of a new pyridazine-based therapeutic would require the expertise of synthetic chemists to design and synthesize the compounds, pharmacologists to evaluate their biological activity, computational chemists to perform molecular modeling studies, and clinicians to conduct clinical trials. By fostering a collaborative and interdisciplinary research environment, the full therapeutic potential of the pyridazine scaffold can be realized more efficiently.

Q & A

Q. What are the key synthetic pathways and challenges for synthesizing 4-Cyclopentyl-6-methylpyridazin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted pyridazine precursors followed by functional group modifications. For example, analogous compounds (e.g., 6-aryl-4-cycloamino-triazines) are synthesized via nucleophilic substitution reactions under reflux with polar aprotic solvents like DMF or THF . Key challenges include controlling regioselectivity and minimizing side products. Optimization strategies:
  • Temperature Control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

  • Catalysts : Use of Pd catalysts or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol .

    • Example Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationDMF, 100°C, 12h4595%
AminationNH₃/MeOH, 60°C, 6h6298%

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Peaks for cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and pyridazine ring protons (δ 7.0–8.5 ppm). Methyl groups appear as singlets (δ 2.3–2.5 ppm) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 65.2%, H: 7.8%, N: 18.1%) .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak [M+H]⁺ (e.g., m/z 234.2 for C₁₀H₁₅N₃) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis of this compound derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediate stability. For example:
  • Reaction Path Search : Identifies energetically favorable routes for cyclopentyl group introduction .

  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields .

  • 3D-QSAR Models : Guide substituent selection (e.g., methyl vs. trifluoromethyl) to enhance biological activity .

    • Case Study :
      A 3D-QSAR model for triazine derivatives revealed that electron-withdrawing groups at the 6-position improve binding affinity to kinase targets (R² = 0.89) .

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .

  • Target Validation : Use CRISPR knockout models to confirm specificity for suspected targets (e.g., MAP kinases) .

  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., higher activity in low-pH environments) .

    • Example Analysis :
      Discrepancies in IC₅₀ values (e.g., 2 μM vs. 15 μM) for p38 MAPK inhibition were traced to differences in ATP concentrations (1 mM vs. 10 mM) in kinase assays .

Experimental Design and Data Analysis

Q. What factorial design approaches are suitable for optimizing reaction conditions?

  • Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) at two levels. For example:
  • Factors : Temperature (80°C vs. 120°C), Pd loading (0.5 mol% vs. 2 mol%), DMF/H₂O ratio (9:1 vs. 7:3).

  • Response Variables : Yield, purity, reaction time .

    • Data Table :
RunTemp (°C)Pd (mol%)DMF/H₂OYield (%)
1800.59:148
21202.07:372

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.